4-(dimethylsulfamoyl)-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide
Description
The compound 4-(dimethylsulfamoyl)-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide is a benzamide derivative featuring a dimethylsulfamoyl group at the para position of the benzamide core and a methylcarbamoylmethyl-substituted phenyl moiety. Its molecular formula is C₁₈H₂₀N₄O₄S, with a molecular weight of 412.44 g/mol.
Key structural features include:
- A methylcarbamoylmethyl linker (-CH₂C(O)NHCH₃) that enhances conformational flexibility and hydrogen-bonding capacity.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-19-17(22)12-13-4-8-15(9-5-13)20-18(23)14-6-10-16(11-7-14)26(24,25)21(2)3/h4-11H,12H2,1-3H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBZBZWMBZLVIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Dimethylsulfamoyl)-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide, a compound with the molecular formula C22H23N3O4S2 and a molecular weight of 457.6 g/mol, has garnered attention for its potential biological activities. This article reviews the compound's biological properties, focusing on its efficacy in various biological assays, including larvicidal and fungicidal activities.
- Molecular Formula : C22H23N3O4S2
- Molecular Weight : 457.6 g/mol
- CAS Number : 1060356-46-8
- IUPAC Name : 4-(dimethylsulfamoyl)-N-{4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl}benzamide
Larvicidal Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant larvicidal activity against mosquito larvae. A comparative analysis of various benzamide derivatives showed that:
| Compound | Concentration (mg/L) | Mortality Rate (%) |
|---|---|---|
| 7a | 10 | 100 |
| 7b | 10 | 10 |
| 7c | 10 | 0 |
| 7d | 10 | 0 |
| 7e | 10 | 0 |
| Fluxapyroxad | 10 | 63.6 |
Compound 7a , which is structurally related to our target compound, demonstrated a mortality rate of 100% at a concentration of 10 mg/L , indicating strong larvicidal properties. Even at lower concentrations, such as 1 mg/L , it maintained a mortality rate of 40% .
Fungicidal Activity
In addition to its insecticidal properties, the compound has shown promising fungicidal activity against various fungal species. The following table summarizes the efficacy of selected compounds against notable pathogens:
| Compound | Fungal Pathogen | Inhibition Rate (%) |
|---|---|---|
| Compound 7h | Botrytis cinereal | 90.5 |
| Compound 7e | Fusarium oxysporum | Moderate (40–45%) |
| Compound Fluxapyroxad | Botrytis cinereal | 63.6 |
Compound 7h exhibited superior inhibitory activity against Botrytis cinereal, outperforming the standard fungicide fluxapyroxad .
The biological activity of this compound is likely attributed to its structural features that facilitate interaction with biological targets. The presence of the dimethylsulfamoyl group may enhance binding affinity to enzymes or receptors involved in metabolic pathways critical for pest survival and pathogen proliferation.
Case Studies
Several case studies have explored the application of related compounds in agricultural settings, showcasing their potential as effective pest control agents. For instance, a study highlighted the use of benzamide derivatives in integrated pest management systems, where they significantly reduced pest populations while maintaining environmental safety .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfonamide/Amide Functionalities
Table 1: Key Structural and Physicochemical Comparisons
Functional Group Influence on Activity
Sulfonamide vs. Amide Linkages :
- Sulfonamide-containing compounds (e.g., ) exhibit stronger enzyme inhibition (e.g., carbonic anhydrase) due to the sulfonamide's ability to coordinate zinc ions in active sites. In contrast, amide-linked derivatives (e.g., ) prioritize hydrogen bonding with target proteins .
- The dimethylsulfamoyl group in the target compound may enhance metabolic stability compared to simpler sulfonamides .
- Hydrophobic substituents (e.g., trifluoromethyl in Compound 18) improve membrane permeability, as seen in antifungal and anticancer activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
